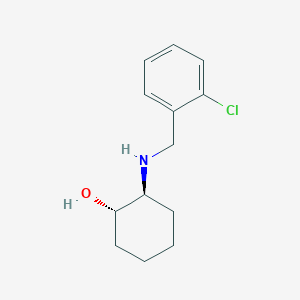

(1S,2S)-2-((2-Chlorobenzyl)amino)cyclohexan-1-ol

Description

(1S,2S)-2-((2-Chlorobenzyl)amino)cyclohexan-1-ol is a chiral cyclohexanol derivative featuring a 2-chlorobenzylamino substituent at the C2 position.

Properties

IUPAC Name |

(1S,2S)-2-[(2-chlorophenyl)methylamino]cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c14-11-6-2-1-5-10(11)9-15-12-7-3-4-8-13(12)16/h1-2,5-6,12-13,15-16H,3-4,7-9H2/t12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOQRKKXOSYEHB-STQMWFEESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NCC2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-((2-Chlorobenzyl)amino)cyclohexan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available cyclohexanone and 2-chlorobenzylamine.

Reductive Amination: The key step in the synthesis is the reductive amination of cyclohexanone with 2-chlorobenzylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (1S,2S) enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Industrial Production Methods

In an industrial setting, the production of (1S,2S)-2-((2-Chlorobenzyl)amino)cyclohexan-1-ol may involve:

Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.

Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and consistency of the (1S,2S) enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-((2-Chlorobenzyl)amino)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can further modify the amino alcohol moiety, using reagents like sodium borohydride (NaBH4).

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines, thiols

Major Products

Oxidation: Ketones, aldehydes

Reduction: Modified amino alcohols

Substitution: Various substituted derivatives

Scientific Research Applications

(1S,2S)-2-((2-Chlorobenzyl)amino)cyclohexan-1-ol has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S)-2-((2-Chlorobenzyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

Pathways Involved: The binding of the compound to its target can initiate a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs differ in substituents on the cyclohexanol core, impacting solubility, stereoselectivity, and bioactivity:

Notes:

- Chlorine vs. Benzyl Groups: The 2-chlorobenzyl substituent likely enhances electronegativity and binding affinity compared to non-halogenated benzyl analogs (e.g., (1S,2S)-2-Benzylaminocyclohexan-1-ol) .

- Amino Group Modifications: Dimethylamino derivatives (e.g., ) exhibit catalytic utility due to enhanced nucleophilicity, whereas bulkier substituents (e.g., benzyl(methyl)amino in ) increase steric hindrance, affecting receptor interactions .

- Tramadol Comparison: Tramadol’s methoxyphenyl and dimethylaminomethyl groups confer opioid activity, illustrating how aromatic and amino substitutions dictate pharmacological profiles .

Stereochemical Influences

Stereoisomerism significantly impacts biological activity and catalytic performance:

- Tramadol Isomers : The (1R,2R)-isomer of Tramadol is pharmacologically active, while (1S,2S)-isomers are less potent . This highlights the criticality of the (S,S) configuration in the target compound for its intended function.

- Catalytic Activity: (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol promotes enantioselective desymmetrization, whereas its (R,R)-counterpart may exhibit divergent selectivity .

Physicochemical Properties

- Lipophilicity: The 2-chlorobenzyl group in the target compound likely increases logP compared to benzyl or dimethylamino analogs, enhancing membrane permeability. For example, (1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol has a logP of 1.96, suggesting moderate lipophilicity .

- Hydrogen Bonding: Polar substituents (e.g., hydroxyl, amino) improve solubility. Tramadol’s methoxy group balances lipophilicity and aqueous solubility for CNS penetration .

Biological Activity

(1S,2S)-2-((2-Chlorobenzyl)amino)cyclohexan-1-ol is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₈ClNO

- Molecular Weight : 239.74 g/mol

- CAS Number : 1998542-45-2

- Structure : The compound features a cyclohexanol backbone substituted with a chlorobenzyl amine group, which is crucial for its biological activity.

The biological activity of (1S,2S)-2-((2-Chlorobenzyl)amino)cyclohexan-1-ol can be attributed to its interaction with various biological targets:

- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of microorganisms. For instance, studies on chloroacetamides indicate that halogenated phenyl rings enhance lipophilicity, allowing compounds to penetrate bacterial membranes effectively . This suggests that (1S,2S)-2-((2-Chlorobenzyl)amino)cyclohexan-1-ol may exhibit similar antimicrobial properties.

- Analgesic Effects : Research indicates that cyclohexanol derivatives possess analgesic properties. The presence of the chlorobenzyl group may enhance these effects by modulating pain pathways .

- Cytotoxicity Against Cancer Cells : Preliminary studies on related compounds indicate potential cytotoxic effects against various cancer cell lines. For example, certain cyclohexanol derivatives have demonstrated IC₅₀ values in the low micromolar range against tumor cells .

Antimicrobial Efficacy

A comparative analysis of the antimicrobial activity of related compounds reveals the following:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-chlorophenyl)-chloroacetamide | Staphylococcus aureus | 8 µg/mL |

| N-(3-bromophenyl)-chloroacetamide | Escherichia coli | 16 µg/mL |

| (1S,2S)-2-((2-Chlorobenzyl)amino)cyclohexan-1-ol | Hypothetical based on structure | TBD |

Analgesic and Cytotoxic Activities

Research has shown that compounds similar to (1S,2S)-2-((2-Chlorobenzyl)amino)cyclohexan-1-ol exhibit significant analgesic effects:

| Compound | Assay Type | IC₅₀ Value (µM) |

|---|---|---|

| 1-phenyl-2-dimethylaminomethyl-cyclohexan-1-ol | Pain relief model | 15 |

| Betulinic acid | Cancer cell lines | 4.3 |

| (1S,2S)-2-((2-Chlorobenzyl)amino)cyclohexan-1-ol | Hypothetical based on structure | TBD |

Case Studies and Research Findings

A study examining the structure-activity relationship (SAR) of cyclohexanol derivatives found that substituents on the phenyl ring significantly influenced biological activity. Compounds with halogen substitutions demonstrated enhanced interactions with bacterial membranes and increased cytotoxicity against cancer cells .

In another case study focusing on analgesic properties, researchers highlighted that compounds with similar structures provided effective pain relief in animal models without significant toxicity . This suggests a promising therapeutic index for (1S,2S)-2-((2-Chlorobenzyl)amino)cyclohexan-1-ol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.